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molecular formula C2H4Cl6Si2 B1205221 1,2-Bis(trichlorosilyl)ethane CAS No. 2504-64-5

1,2-Bis(trichlorosilyl)ethane

Cat. No. B1205221
M. Wt: 296.9 g/mol
InChI Key: WDVUXWDZTPZIIE-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 0.74 g (7.5 mmol) of 1,2-dichloroethane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 1.5 g of 1,2-bis(trichlorosilyl)ethane (bp; 201° C., yield; 67%) and 0.1 g of 2-(chloroethyl)trichlorosilane (bp; 152-3° C., yield; 5%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(P(CC[CH2:12][CH3:13])CCCC)CCC.ClCCCl.[Cl:18][SiH:19]([Cl:21])[Cl:20]>>[Cl:18][Si:19]([Cl:21])([Cl:20])[CH2:12][CH2:13][Si:19]([Cl:21])([Cl:20])[Cl:18]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.74 g
Type
reactant
Smiles
ClCCCl
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 336.8%
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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